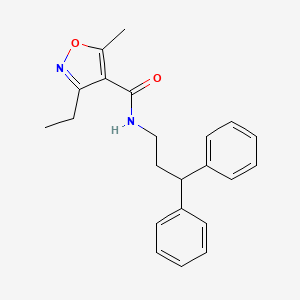

![molecular formula C15H10ClN3O2 B4653087 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4653087.png)

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Vue d'ensemble

Description

The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” is a type of benzamide derivative. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have a wide range of applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of benzamide derivatives like “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” is likely to be similar to other oxadiazole derivatives. Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The structure of these compounds is often stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis

The chemical reactions involving “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” are likely to be similar to those of other benzamide derivatives. For instance, benzamides can be synthesized through direct condensation of benzoic acids and amines . They can also react with arylamine compounds in N, N′ -dimethylformamide solution at 60 °C to afford a series of dichlorobenzamide derivatives .Applications De Recherche Scientifique

Pesticidal Applications

This compound has been used in the design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole to find pesticidal lead compounds with high activity . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae .

Fungicidal Applications

The compound has shown good fungicidal activities against eight tested fungi . In particular, one of the compounds exhibited better inhibitory activity than fluxapyroxad against Botrytis cinereal .

Insecticidal Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as insecticidal activity . This compound has been used in the design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole to find insecticidal lead compounds .

Antifungal Applications

The compound has demonstrated good fungicidal activity against Pyricularia oryae with an inhibition rate of 77.8%, and compounds also showed certain antifungal activities .

Herbicidal Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as herbicidal activity .

Hypotensive Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as hypotensive activity .

Antitumor Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as antitumor activities .

Antioxidant Activities

The compound has been synthesized and its antioxidant activities were performed by the total antioxidant, free radical scavenging, and metal chelating activity tests .

Orientations Futures

The future directions for “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” could involve further studies on its biological activities and potential applications in the pharmaceutical industry. For instance, a series of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were designed via bioisosterism, showing promising results in preliminary bioassays . Further structural optimization of these compounds could lead to the discovery of new pesticidal lead compounds with high activity and low toxicity .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with targets such as theDual specificity tyrosine-phosphorylation-regulated kinase 1A and the Vascular endothelial growth factor receptor 1 . These targets play crucial roles in cellular processes such as cell growth and angiogenesis, respectively.

Mode of Action

Similar compounds have been found to inhibit their targets, thereby affecting the associated cellular processes .

Biochemical Pathways

Based on the targets mentioned above, it can be inferred that the compound may affect pathways related to cell growth and angiogenesis .

Pharmacokinetics

Similar compounds have been found to have varying degrees of solubility in different solvents , which could potentially impact their bioavailability.

Result of Action

Based on the potential targets and pathways mentioned above, it can be inferred that the compound may have effects on cell growth and angiogenesis .

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)14-18-15(21-19-14)12-4-2-1-3-11(12)13(17)20/h1-8H,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCLEJTUFVMOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)

![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)

![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)

![{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B4653043.png)

![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)

![5-[4-(diethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4653059.png)

![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653066.png)

![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4653069.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)